![molecular formula C6H8I2N2 B2480483 4,5-diiodo-2-propyl-1H-imidazole CAS No. 1036396-89-0](/img/structure/B2480483.png)
4,5-diiodo-2-propyl-1H-imidazole
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Overview
Description
4,5-Diiodo-2-propyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound with diverse chemical properties and significant relevance in pharmaceuticals and materials science. This compound's synthesis, structure, and chemical behavior are of interest due to the potential for varied applications in chemistry and biology.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the cyclocondensation of diketones with aldehydes and ammonia or ammonium acetate. One potent method utilizes β-cyclodextrin-propyl sulfonic acid as a catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting efficient routes to synthesize such compounds under solvent-free conditions for high yields (Ran, Li, & Zhang, 2015). Additionally, the selective formation of 1,2,5-trisubstituted 1H-imidazole through regiocontrolled N-alkylation signifies the versatility in synthesizing imidazole derivatives (Delest et al., 2008).
Molecular Structure Analysis
The crystal structure of a related 4,5-diiodoimidazole derivative showcases the imidazole ring's interaction with phenyl rings, providing insights into the stereochemistry and spatial arrangement of substituted imidazoles. Such analyses are pivotal for understanding the compound's chemical reactivity and interaction with other molecules (Chlupatý, Pařík, & Padělková, 2012).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including C-H arylation for generating complex arylated imidazoles. This process, facilitated by palladium-catalyzed reactions, allows for the sequential arylation of all three C-H bonds in the imidazole ring, demonstrating the compound's versatility in synthesis and functionalization (Joo, Touré, & Sames, 2010).
Scientific Research Applications
Antiarthritic and Analgesic Activity
A study demonstrated the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including analogs of 4,5-diiodo-2-propyl-1H-imidazole, which showed significant antiinflammatory and analgesic activities. These compounds were more potent than phenylbutazone and indomethacin in rat and mouse models (Sharpe et al., 1985).
Synthesis and Local Anesthetic Activity
Another research focused on the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, including this compound. These derivatives were assessed for their local anesthetic effect, demonstrating significant activity and minimal toxicity (Ran, Li, & Zhang, 2015).
Comprehensive Review in Medicinal Chemistry
A comprehensive review in medicinal chemistry highlighted the importance of the imidazole ring, including compounds like this compound, in various therapeutic areas such as anticancer, antifungal, antibacterial, and anti-inflammatory treatments (Zhang et al., 2014).
Potential Antibacterial Agents
Research explored analogs of this compound for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study identified essential structural features for biological activity (Antolini et al., 1999).
Corrosion Inhibition Efficacy
A study investigated new imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, for their potential as corrosion inhibitors. The research highlighted the strong adsorption of these molecules and their effectiveness in protecting against corrosion (Prashanth et al., 2021).
Synthesis and Antimicrobial Studies
Another study synthesized 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs, demonstrating their potent bioactivity against pathogenic fungi and bacteria, emphasizing the versatility of imidazole derivatives in antimicrobial applications (Dahiya, 2008).
Photoluminescence Properties
Research into d10-metal–imidazole-4,5-dicarboxylate compounds, including derivatives of this compound, revealed their diverse structural properties and strong blue emissions at room temperature, suggesting applications in photoluminescence and materials science (Zhai et al., 2013).
Anticancer Evaluation
A study synthesized N-1 arylidene amino imidazole-2-thiones, exhibiting potent cytotoxic effects against various cancer cell lines. This emphasizes the role of imidazole derivatives like this compound in cancer research (Abu Almaaty et al., 2021).
Biomimetic Complexes with Imidazole
Research on imidazole-4,5-dicarboxylic acid and its complexes with Cu(II) and Ni(II) highlighted the biomimetic applications of imidazole derivatives, useful in understanding biological systems and developing new materials (Materazzi et al., 2013).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, and other applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . The inhibition of this enzyme can help manage blood glucose levels, which is beneficial for treating diabetes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
4,5-diiodo-2-propyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAZKKAGTFPSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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